

NIA F99/K00 Award: A Comprehensive Guide for Researchers

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The National Institute on Aging (NIA) F99/K00 award, officially titled the "Transition to Aging Research for Predoctoral Students," is a prestigious two-phase grant designed to support outstanding graduate students as they complete their doctoral dissertation and transition into a productive postdoctoral career in aging research. This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the award's core components, eligibility requirements, and the nature of research it supports.

Overview of the NIA F99/K00 Award

The primary goal of the NIA F99/K00 award is to facilitate the transition of promising predoctoral students into the field of aging research.[1][2] The award provides a seamless funding bridge between the late stages of graduate school and the initial years of a postdoctoral fellowship. A unique feature of this award is that the F99 phase dissertation research does not need to be in an aging-related field.[1] This allows the NIA to attract talented researchers from a diverse range of scientific disciplines to apply their expertise to the challenges of aging.

The award is structured in two distinct phases:

- F99 Predoctoral Phase: This initial phase provides one to two years of support for the completion of the doctoral dissertation.
- K00 Postdoctoral Phase: Following the successful completion of the F99 phase and the doctoral degree, awardees transition to the K00 phase, which provides up to four years of



support for mentored postdoctoral research in an aging-related field.

Eligibility and Application Eligibility Criteria

To be eligible for the NIA F99/K00 award, applicants must be enrolled in a Ph.D. or equivalent research doctoral degree program at a domestic institution.[1] At the time of the award, the applicant must be at the dissertation research stage and require no more than two years to complete their Ph.D. dissertation. While U.S. citizenship is not a requirement, applicants must have a valid visa that allows them to complete both phases of the award in the United States.

Application Components

A successful F99/K00 application presents a compelling narrative of the applicant's research potential and their commitment to a career in aging research. The application package typically includes:

- Applicant's Background and Goals: A detailed description of the applicant's research experience, career goals, and reasons for pursuing a career in aging research.
- Specific Aims: This section is divided into two parts: a detailed plan for the F99 dissertation research and a broader outline of the proposed K00 postdoctoral research direction.
- Research Strategy: A comprehensive plan for both the F99 and K00 phases, including the scientific premise, experimental design, and anticipated outcomes.
- Sponsor and Co-Sponsor Statements: Letters of support from the applicant's predoctoral mentor(s) and, if identified, the proposed postdoctoral mentor.
- Letters of Reference: Typically, three to five letters of reference are required from individuals familiar with the applicant's research potential.
- Institutional Nomination: For some participating NIH institutes, a nomination from the applicant's institution is required.

Funding and Award Details



The NIA F99/K00 award provides substantial financial support for both the predoctoral and postdoctoral phases. The specific funding amounts are subject to annual adjustments by the NIH. Below is a summary of the typical funding provided:

Funding Component	F99 (Predoctoral) Phase	K00 (Postdoctoral) Phase
Stipend/Salary	Commensurate with NRSA predoctoral stipend levels.	Commensurate with NRSA postdoctoral salary levels.
Tuition and Fees	A portion of tuition and fees is covered.	Not applicable.
Institutional Allowance	Provided to the institution to help defray the costs of fellowship expenses such as health insurance, research supplies, and travel.	Provided to the institution to help defray the costs of research expenses.
Career Development Support	Not applicable.	A dedicated allowance for career development activities, such as travel to scientific meetings and workshops.
Indirect Costs	Not applicable for fellowships.	Reimbursed at 8% of modified total direct costs.

Note: The figures in this table are based on general NIH guidelines and are subject to change. Applicants should always refer to the specific Funding Opportunity Announcement (FOA) for the most current information.

Experimental Protocols from Funded Research

To provide a tangible understanding of the research supported by the NIA F99/K00 award, this section details the experimental methodologies from the work of two past awardees: Dr. Kexin Yu, whose research focuses on social isolation and cognitive health, and Dr. Jaime Castrellon, who investigates the role of dopamine in decision-making.

Dr. Kexin Yu: Social Isolation and Cognitive Health



Dr. Yu's F99 research utilized data from the National Health and Aging Trends Study (NHATS), a nationally representative longitudinal study of Medicare beneficiaries aged 65 and older.

Methodology:

- Study Population: The study included a large cohort of older adults from the NHATS database.
- Data Collection: Data on social isolation, cognitive function, and various demographic and health-related variables were extracted from the NHATS dataset. Social isolation was typically measured using a multi-item scale that captures the frequency of social contact with family and friends. Cognitive function was assessed using a battery of standardized neuropsychological tests included in the NHATS.
- Statistical Analysis: Longitudinal data analysis techniques, such as latent growth curve
 modeling, were employed to examine the trajectories of social isolation and cognitive decline
 over time. This approach allows for the investigation of how changes in social isolation are
 related to changes in cognitive function, while controlling for potential confounding variables.

Dr. Jaime Castrellon: Dopamine and Decision-Making

Dr. Castrellon's research in the F99 phase involved the use of Positron Emission Tomography (PET) imaging to investigate the relationship between dopamine receptor availability and reward-based decision-making.

Methodology:

- Participants: Healthy adult participants across a range of ages were recruited for the study.
- PET Imaging: Participants underwent PET scans to measure the density of dopamine D2like receptors in the brain. This typically involves the injection of a radioactive tracer that binds to these receptors, allowing for their quantification.
- Behavioral Tasks: Participants completed a series of behavioral tasks designed to assess
 different aspects of decision-making, such as delay discounting (choosing between a
 smaller, immediate reward and a larger, delayed reward) and effort-based decision-making.

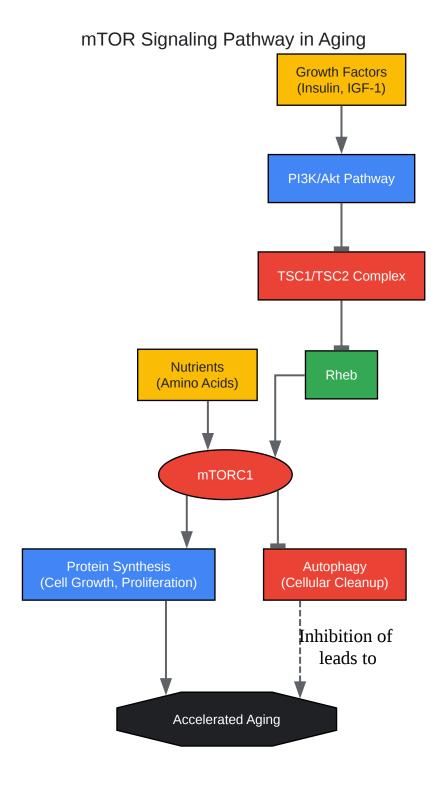


 Data Analysis: The PET imaging data was processed to generate maps of dopamine receptor availability in various brain regions. These measures were then correlated with performance on the behavioral tasks to determine if individual differences in dopamine receptor density were associated with differences in decision-making preferences. Statistical analyses, such as regression models, were used to test these associations while controlling for age and other relevant factors.

Key Signaling Pathways in Aging Research

A significant portion of NIA-funded research, including projects that may be pursued in the K00 phase of the F99/K00 award, focuses on understanding the fundamental molecular mechanisms of aging. Several key signaling pathways have been identified as critical regulators of the aging process. The following diagrams, generated using the DOT language for Graphviz, illustrate three of these central pathways.

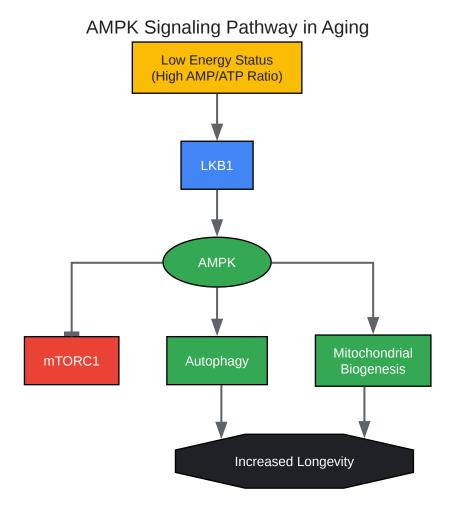




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Caption: The mTOR signaling pathway integrates nutrient and growth factor signals to regulate cell growth and proliferation. Its overactivation is linked to accelerated aging.

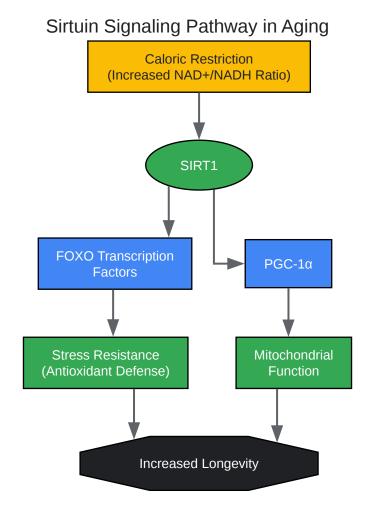




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Caption: The AMPK signaling pathway acts as a cellular energy sensor, promoting processes that increase longevity when activated by low energy levels.





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Caption: The Sirtuin signaling pathway, activated by caloric restriction, plays a key role in promoting stress resistance and mitochondrial function, leading to increased longevity.

Conclusion

The NIA F99/K00 award represents a significant investment by the National Institute on Aging in the future of aging research. By providing a stable and supportive funding mechanism for the critical transition from predoctoral to postdoctoral training, the award is instrumental in attracting and retaining top scientific talent in a field of growing national and global importance. For researchers and drug development professionals, understanding the scope and nature of this award provides valuable insight into the cutting-edge research being conducted by the next generation of leaders in the science of aging.



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References

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